2-Amino-4-thiazoleacetic acid
Overview
Description
2-Amino-4-thiazoleacetic acid is an organic compound with the molecular formula C5H6N2O2S. It is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2-Amino-4-thiazoleacetic acid is a key component in the synthesis of various anticancer drugs . This compound is known to interact with a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
The compound’s interaction with its targets results in inhibitory activity against these cancerous cell lines .
Biochemical Pathways
This compound is involved in the synthesis of various heterocyclic analogues . These analogues are known to affect multiple biochemical pathways, leading to their broad pharmacological spectrum . .
Pharmacokinetics
It is known that the compound has a melting point of 130 °c (dec) (lit) , and a predicted boiling point of 399.0±17.0 °C . It is slightly soluble in dimethyl sulfoxide (DMSO) . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its potent and selective inhibitory activity against a wide range of human cancerous cell lines . This results in its use as a key component in the synthesis of various anticancer drugs .
Action Environment
It is known that the compound is stable in solution , suggesting that it may be relatively stable under various environmental conditions
Biochemical Analysis
Biochemical Properties
2-Amino-4-thiazoleacetic acid interacts with various enzymes and proteins in biochemical reactions . For instance, it has been used in the electrochemical synthesis of novel thiazole-based copolymers with 2-aminothiazole .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with various biomolecules. It has been used in the preparation of aqua bis(2-amino-1,3-thiazole-4-acetato-κ2O,N3)nickel(II), indicating its ability to bind to metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-thiazoleacetic acid typically involves the condensation of ethyl acetoacetate with thiourea, followed by hydrolysis. One common method includes the following steps:
Condensation Reaction: Ethyl acetoacetate is reacted with thiourea in the presence of an acid catalyst to form the thiazole ring.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: An industrial method for producing high-purity this compound involves the following steps:
Addition of Diketene: Diketene is added to dichloromethane with an inorganic acid catalyst.
Bromination and Chlorination:
Formation of Halide: The solvent is evaporated to obtain a halide, which is then slowly added to a methanol-water mixture containing thiourea.
Chemical Reactions Analysis
2-Amino-4-thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidine Derivatives: From reduction reactions.
Substituted Thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-4-thiazoleacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the preparation of modified electrodes for electrochemical sensors
Comparison with Similar Compounds
2-Amino-4-thiazoleacetic acid can be compared with other similar compounds such as:
2-Aminothiazole: A simpler structure with similar biological activities.
Ethyl 2-aminothiazole-4-acetate: An ester derivative with different solubility and reactivity.
2-Amino-5-methylthiazole: A methyl-substituted analog with distinct chemical properties.
Uniqueness: this compound is unique due to its combination of an amino group and a carboxylic acid group on the thiazole ring, which imparts specific reactivity and biological activity .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCLHZPOADTVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19807 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024509 | |
Record name | 2-Amino-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-thiazole acetic acid is a light orange powder. (NTP, 1992) | |
Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19807 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19807 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
29676-71-9 | |
Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19807 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29676-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminothiazole-4-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029676719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminothiazol-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.230 | |
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Record name | 2-AMINOTHIAZOLE-4-ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSH3O4TNJT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
266 °F (Decomposes) (NTP, 1992) | |
Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19807 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-amino-4-thiazoleacetic acid in material science?
A1: this compound demonstrates potential in modifying materials for enhanced properties. For instance, it serves as a functional monomer in creating a chain-like structure on gold nanoparticles (AuNPs). These modified AuNPs act as colorimetric and spectrophotometric probes for detecting organophosphate pesticides in water and fruit samples []. Additionally, incorporating this compound into polyvinylidene fluoride membranes enhances their ultrafiltration properties, making them suitable for purifying Cr(VI) from water [].
Q2: How is this compound utilized in electrochemical sensing applications?
A2: Researchers have explored the use of this compound in developing electrochemical sensors. Specifically, it can be combined with multiwalled carbon nanotubes to modify glassy carbon electrodes. This modification enhances the electrode's sensitivity and selectivity for detecting copper(II) ions [].
Q3: Can this compound be produced as a result of drug degradation?
A3: Yes, this compound has been identified as a degradation product of the drug mirabegron. Specifically, it forms as a result of acylamino group hydrolysis in mirabegron []. This finding is crucial for understanding the stability of mirabegron and optimizing its production and storage conditions to maintain its quality and efficacy.
Q4: What analytical techniques are commonly employed to identify and characterize this compound?
A4: Several analytical techniques are valuable for studying this compound. In the context of drug degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly employed to identify and characterize this compound as a degradation product []. This technique helps separate and identify the compound from other components in a mixture. Further structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry [], providing detailed information about the compound's structure and properties.
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